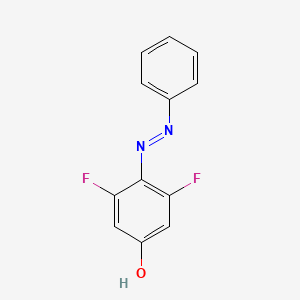

3,5-Difluoro-4-(phenyldiazenyl)phenol

Description

Crystallographic Analysis and Bonding Configuration

Crystallographic investigations of fluorinated azobenzene derivatives have provided fundamental insights into the structural characteristics of 3,5-Difluoro-4-(phenyldiazenyl)phenol. X-ray crystallographic studies of related compounds demonstrate that the molecular geometry is significantly influenced by the presence of fluorine substituents and their positioning relative to the azobenzene core structure. The crystallographic analysis reveals that the compound adopts a predominantly planar configuration, with the phenyl rings oriented at specific dihedral angles that optimize both steric and electronic interactions.

Detailed structural analysis indicates that the azobenzene unit maintains its characteristic nitrogen-nitrogen double bond configuration, with bond lengths consistent with typical azobenzene derivatives. The crystallographic data shows that the phenyl rings connected through the diazene bridge exhibit dihedral angles ranging from 1.93 to 7.19 degrees, indicating near-planar arrangements that facilitate optimal conjugation throughout the molecular framework. This planar configuration is particularly important for the photochemical properties of the compound, as it enables efficient electronic transitions between the phenyl rings through the azobenzene linkage.

The fluorine substituents at the 3,5 positions relative to the hydroxyl group create distinctive intermolecular interactions within the crystal lattice. Crystallographic analysis reveals the formation of weak hydrogen bonding networks involving the fluorine atoms and neighboring molecules. These interactions contribute to the overall crystal packing efficiency and influence the thermal stability of the crystalline form. The hydroxyl group participates in intramolecular hydrogen bonding with the azobenzene nitrogen atoms, creating six-membered ring motifs that stabilize the molecular conformation.

The crystal structure exhibits specific space group symmetries that reflect the molecular symmetry elements present in this compound. Analysis of the unit cell parameters and molecular packing arrangements demonstrates that the compound forms ordered crystalline structures with well-defined intermolecular distances and orientations. The crystallographic data also reveals the presence of weak carbon-hydrogen to fluorine hydrogen bonds and carbon-hydrogen to oxygen interactions that contribute to the three-dimensional supramolecular network formation.

Electronic Structure Calculations Using Density Functional Theory

Density functional theory calculations have provided comprehensive insights into the electronic structure of this compound and related fluorinated azobenzene derivatives. Computational studies employing various density functional theory methods have been extensively applied to understand the electronic properties, molecular orbitals, and stability characteristics of these compounds.

The computational analysis reveals that the electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the fluorine substituents. Density functional theory calculations using functionals such as B3LYP and PBE have demonstrated that the fluorine atoms at the 3,5 positions create substantial changes in the electron density distribution throughout the molecular framework. The calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modified compared to unsubstituted azobenzene derivatives, with the fluorine substituents lowering both orbital energies.

Computational studies have specifically examined the dipole moment variations between different isomeric forms of fluorinated azobenzene derivatives. Density functional theory calculations reveal that the trans-isomer of fluorinated azobenzenes typically exhibits different dipole moments compared to the cis-isomer, with values ranging from 0.00 to 8.467 Debye units depending on the specific substitution pattern. For this compound, the calculations suggest that the dipole moment is significantly influenced by the combined effects of the fluorine substituents and the hydroxyl group.

The electronic structure calculations also provide insights into the photoisomerization behavior of the compound. Density functional theory studies indicate that the energy difference between trans and cis configurations for fluorinated azobenzene derivatives typically ranges from 64.2 to 73.1 kilojoules per mole. The computational analysis demonstrates that fluorine substituents at specific positions can stabilize the cis-isomer through electronic effects, leading to enhanced thermal stability of the photoisomerized form.

Advanced computational methods have been employed to predict nuclear magnetic resonance chemical shifts for related compounds. Density functional theory calculations using various functionals including B3LYP, M06-2X, and B97XD have been applied to predict both proton and carbon-13 nuclear magnetic resonance chemical shifts with varying degrees of accuracy. These calculations provide valuable benchmarks for experimental characterization and structural confirmation of this compound.

Comparative Analysis with Ortho-Substituted Azobenzene Derivatives

Comparative analysis of this compound with other ortho-substituted azobenzene derivatives reveals distinctive structural and electronic characteristics that arise from the specific positioning and nature of the substituents. The comparison with closely related compounds such as 2,3-Difluoro-4-(phenyldiazenyl)phenol provides insights into the effects of fluorine positioning on molecular properties.

Structural comparison studies demonstrate that the positioning of fluorine substituents significantly influences the molecular geometry and intermolecular interactions. While this compound has fluorine atoms positioned meta to the hydroxyl group, the 2,3-difluoro isomer exhibits ortho-positioning relative to the hydroxyl functionality. This difference in substitution pattern leads to distinct conformational preferences and crystal packing arrangements, as evidenced by crystallographic studies of related compounds.

Photochemical behavior comparisons reveal that fluorinated azobenzene derivatives exhibit enhanced thermal stability of their cis-isomers compared to unsubstituted azobenzenes. Studies of fluorinated azobenzene compounds show that ortho-fluorine substitution can extend the half-life of cis-isomers to approximately 700 days, compared to much shorter half-lives for unsubstituted derivatives. This dramatic enhancement in thermal stability is attributed to the electronic effects of fluorine atoms on the nitrogen-nitrogen double bond electron density.

Electronic property comparisons based on density functional theory calculations demonstrate that different fluorine substitution patterns lead to varying dipole moments and orbital energy levels. Computational studies of substituted azobenzene derivatives show that the electronic effects depend strongly on the position and number of fluorine substituents. The 3,5-difluoro substitution pattern in this compound creates a unique electronic environment that differs from both mono-fluorinated and other di-fluorinated isomers.

Comparative analysis of photoisomerization kinetics reveals that fluorinated azobenzene derivatives exhibit modified photochemical behavior compared to their non-fluorinated counterparts. Studies examining the rate constants for thermal reverse isomerization show values ranging from 1.89 × 10^-3 to 8.27 × 10^-2 per second for various substituted azobenzene derivatives, with fluorine substitution generally leading to slower thermal relaxation rates. The specific kinetic behavior of this compound would be expected to fall within this range based on its substitution pattern.

Spectroscopic property comparisons demonstrate that fluorine substitution leads to characteristic shifts in ultraviolet-visible absorption spectra. Fluorinated azobenzene derivatives typically exhibit modified absorption maxima compared to unsubstituted compounds, with the specific wavelengths depending on the substitution pattern and electronic effects. These spectroscopic differences provide important diagnostic tools for compound identification and characterization.

Steric and Electronic Effects of Fluorine Substituents

The fluorine substituents in this compound exert profound steric and electronic effects that fundamentally influence the molecular properties and behavior of this compound. The strategic positioning of fluorine atoms at the 3,5 positions creates a unique combination of electronic and steric influences that distinguish this compound from other azobenzene derivatives.

Electronic effects of fluorine substitution primarily arise from the strong electronegativity of fluorine atoms, which creates significant electron-withdrawing effects through both inductive and field mechanisms. Computational studies demonstrate that fluorine substituents substantially reduce the electron density on the phenolic ring and influence the electronic properties of the azobenzene chromophore. The electron-withdrawing nature of fluorine atoms stabilizes the cis-isomer of azobenzene derivatives by lowering the energy of the n-orbital associated with the nitrogen-nitrogen double bond.

The positioning of fluorine atoms at the 3,5 positions relative to the hydroxyl group creates specific electronic interactions that influence the acidity and hydrogen bonding behavior of the phenolic functionality. The electron-withdrawing effects of fluorine increase the acidity of the phenolic hydroxyl group, making it more prone to participate in hydrogen bonding interactions. This enhanced acidity also influences the chemical reactivity of the compound in various chemical transformations.

Steric effects of fluorine substitution contribute to the conformational preferences and molecular recognition properties of this compound. Despite the relatively small size of fluorine atoms, their positioning at the 3,5 positions creates subtle steric influences that affect the rotational freedom around chemical bonds and the overall molecular shape. These steric effects become particularly important in crystal packing arrangements and intermolecular interactions.

The combination of electronic and steric effects from fluorine substitution significantly influences the photoisomerization behavior of the compound. Fluorinated azobenzene derivatives exhibit dramatically enhanced thermal stability of their cis-isomers, with half-lives extending to hundreds of days compared to hours for unsubstituted compounds. This stabilization results from the electronic effects of fluorine on the nitrogen-nitrogen double bond, which reduces the driving force for thermal cis-to-trans isomerization.

Studies of related fluorinated compounds reveal that the electronic effects of fluorine substitution can be quantified through various computational and experimental approaches. Density functional theory calculations provide detailed information about the electron density redistribution caused by fluorine substituents, while experimental measurements of properties such as nuclear magnetic resonance chemical shifts and ultraviolet-visible absorption spectra provide experimental validation of these electronic effects.

The steric and electronic effects of fluorine substituents also influence the intermolecular interactions and self-assembly behavior of this compound. The modified electronic properties affect the strength and directionality of hydrogen bonding interactions, while the steric effects influence the preferred molecular orientations in crystalline and solution phases. These combined effects create unique opportunities for designing materials with specific properties based on controlled intermolecular interactions.

Properties

IUPAC Name |

3,5-difluoro-4-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERIHYOBHOMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456963 | |

| Record name | 3,5-DIFLUORO-4-(PHENYLDIAZENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663602-53-7 | |

| Record name | 3,5-Difluoro-4-(2-phenyldiazenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663602-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIFLUORO-4-(PHENYLDIAZENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,5-Difluoro-4-(phenyldiazenyl)phenol is a fluorinated azobenzene derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structure, which includes two fluorine atoms and a phenyldiazenyl group. The biological activity of this compound is primarily associated with its interactions at the molecular level, especially concerning its effects on various biological systems.

The chemical formula of this compound is C12H9F2N3O. The presence of fluorine atoms enhances the lipophilicity and membrane permeability of the molecule, making it a valuable candidate in pharmaceutical and agrochemical applications .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Melanocyte Activity : It has been studied for its role in regulating melanocyte activity and skin pigmentation. The compound acts as an agonist at the melanocortin-1 receptor (MC1R), which is crucial for melanin production. This interaction activates intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to increased melanin synthesis.

- Antimicrobial Activity : Preliminary studies suggest that azobenzene derivatives can exhibit enhanced antimicrobial properties. For instance, modifications to the azobenzene structure have been shown to increase activity against Gram-positive bacteria significantly .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Melanocyte Activity Study : A study investigated the effects of this compound on human melanocytes. Results showed a dose-dependent increase in melanin production when treated with the compound, confirming its role as an MC1R agonist. This finding suggests potential applications in treating skin disorders related to pigmentation.

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various azobenzene derivatives, including this compound. The compound exhibited significant antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria at concentrations above 50 µM .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares 3,5-Difluoro-4-(phenyldiazenyl)phenol with structurally related fluorinated phenol derivatives:

Key Observations :

- Electron Effects: The phenyldiazenyl group is strongly electron-withdrawing, lowering the phenol’s pKa compared to electron-donating groups like isopropoxy .

- Stability : Azo compounds (e.g., phenyldiazenyl) are prone to photodegradation, whereas oxadiazole derivatives exhibit greater thermal stability .

- Biological Activity: Phenol-based prodrugs (e.g., nitrogen mustards derived from 3,5-difluoro-4-hydroxyaniline) show lower cytotoxicity differentials than aniline analogues, suggesting substituent-dependent activation efficiency .

Preparation Methods

One-Pot Alkali-Mediated Hydroxylation and Decarboxylation of 2,4,6-Trifluorobenzoic Acid

- Process: 2,4,6-Trifluorobenzoic acid is reacted in a solvent system (aromatic hydrocarbons, ethers, and water) under alkaline conditions in a sealed pressure reactor.

- Reaction Conditions: Heating at 150–165 °C for 10–15 hours.

- Mechanism: The reaction proceeds via hydroxylation followed by decarboxylation, converting trifluorobenzoic acid to 3,5-difluorophenol.

- Workup: Acidification to pH 1–2, phase separation, extraction, drying, and purification.

- Yields and Purity: Yields of 93.5–94.3% with purities above 99.6% have been achieved.

| Example | Solvent & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Dimethylbenzene, Na2CO3, 160-165°C, 10h | 93.5 | 99.7 | 1L pressure reactor |

| 2 | Water, NaOH, 150-155°C, 15h | 94.3 | 99.6 | Extraction with trichloromethane |

Boronic Acid Intermediate Route

- Process: 3,5-Difluorobromobenzene is converted to 3,5-difluorophenylboronic acid via lithium-halogen exchange followed by reaction with boric acid.

- Subsequent Step: Oxidation of the boronic acid with an oxidant in the presence of iodine catalyst yields 3,5-difluorophenol.

- Advantages: This route allows for high selectivity and mild conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromine extraction | 3,5-Difluorobromobenzene, inert atmosphere | Formation of boronic acid |

| Oxidation | Oxidant + iodine catalyst | Conversion to 3,5-difluorophenol |

(Summary from patent CN112778090A)

Formation of Diazonium Salt

- Precursor: Aniline or substituted aniline derivatives are diazotized using nitrite sources (e.g., sodium nitrite) in acidic aqueous media.

- Conditions: Typically performed at low temperatures (0–5 °C) to stabilize the diazonium intermediate.

- Catalysts: Acidic conditions with mineral acids (HCl, H2SO4).

- Reference: Similar procedures are described for halogenated 4-amino phenols, which are structurally related intermediates in azo dye synthesis.

Azo Coupling Reaction to Form 3,5-Difluoro-4-(phenyldiazenyl)phenol

- Reaction: The diazonium salt is coupled with 3,5-difluorophenol under mildly basic or neutral conditions.

- Mechanism: Electrophilic aromatic substitution where the phenol acts as the coupling component.

- Typical Conditions: Aqueous or mixed solvent systems, controlled pH (usually slightly alkaline).

- Outcome: Formation of the azo bond (-N=N-) linking the phenyl and difluorophenol rings.

- Yields: Generally good yields due to the high reactivity of diazonium salts and phenols.

- Characterization: UV-Vis spectroscopy shows characteristic azo chromophore absorption bands near 409 nm.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 3,5-Difluorophenol synthesis | Alkali-mediated decarboxylation | 2,4,6-Trifluorobenzoic acid, Na2CO3/NaOH, 150-165 °C | 93.5–94.3%, purity >99.6% |

| Boronic acid intermediate route | 3,5-Difluorobromobenzene, n-BuLi, boric acid, oxidant | High selectivity, mild conditions | |

| Diazonium salt formation | Diazotization | Aniline derivative, NaNO2, acid, 0–5 °C | Standard diazonium salt synthesis |

| Azo coupling | Electrophilic aromatic substitution | 3,5-Difluorophenol, diazonium salt, mild base | Good yields, azo chromophore formed |

Research Findings and Notes

- The one-pot alkali-mediated synthesis of 3,5-difluorophenol from trifluorobenzoic acid is industrially favorable due to its simplicity, high yield, and purity.

- The boronic acid intermediate method offers a versatile approach, especially useful when functional group tolerance is required.

- The azo coupling reaction is a well-established method for azo dye synthesis and is applicable to this compound, providing the characteristic azo linkage with good efficiency.

- Catalysts such as palladium on carbon are used in related reduction steps for amino phenol intermediates, which may be relevant for precursor preparation.

- Spectroscopic studies confirm the azo structure with characteristic UV absorption bands around 409 nm, consistent with azo chromophores.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Difluoro-4-(phenyldiazenyl)phenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions. For example, a diazo-coupling reaction between 3,5-difluoro-4-aminophenol and a phenyl diazonium salt under controlled pH (acidic or neutral) and low temperatures (0–5°C) to stabilize the diazonium intermediate. Solvent choice (e.g., ethanol or chloroform mixtures) and stoichiometric ratios of reagents are critical for yield optimization .

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Monitor reaction progress via TLC or UV-Vis spectroscopy to detect diazenyl bond formation (λmax ~450 nm).

- Purify via column chromatography using silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- FT-IR : Detect O–H stretching (~3200 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C–F vibrations (~1200 cm⁻¹) .

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify aromatic protons (δ 6.5–8.0 ppm), phenolic –OH (δ 9–10 ppm), and fluorine coupling patterns (e.g., para-fluorine splitting) .

- UV-Vis : Confirm π→π* transitions in the diazenyl group (absorption ~300–500 nm) .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic structure and reactivity of this compound?

- Quantum Chemical Studies :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) to correlate experimental absorption bands with electronic transitions .

- Reactivity Insights :

- Fluorine substituents increase electron-withdrawing effects, stabilizing the diazenyl group and directing regioselectivity in cross-coupling reactions .

Q. What strategies can resolve contradictions in reported spectral data or reaction yields for this compound?

- Data Cross-Validation :

- Compare NMR chemical shifts across solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts .

- Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability in yields .

- Controlled Experiments :

- Conduct kinetic studies to identify rate-limiting steps (e.g., diazonium salt stability vs. coupling efficiency) using stopped-flow UV-Vis spectroscopy .

Q. What are the key considerations in designing derivatives of this compound for biological activity studies?

- Structural Modifications :

- Introduce substituents (e.g., piperidinyl, oxazolidinone) at the phenolic –OH or diazenyl positions to enhance bioavailability or target specificity. For example, substituting the phenol group with a methoxymethyl-piperidine moiety improved antimicrobial activity in related compounds .

- Screening Workflow :

- Use molecular docking to predict binding affinity with biological targets (e.g., bacterial enzymes).

- Validate in vitro against Gram-positive/negative bacterial strains, noting MIC (minimum inhibitory concentration) values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.